molecular formula C12H12N4O3S B2896869 N-(4-methoxyphenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide CAS No. 857491-70-4

N-(4-methoxyphenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide

Cat. No. B2896869
CAS RN: 857491-70-4
M. Wt: 292.31
InChI Key: XQJMKMZXGYPFAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Antibiotic Applications

The chemical compound N-(4-methoxyphenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide is a key intermediate in the synthesis of various pharmacologically relevant molecules. For example, it has been utilized in the practical synthesis of key intermediates for the production of β-lactam antibiotics. This process involves the use of a Lewis acid and (R)-3-(t-butyldimethylsilyloxy)butyric acid chloride with Et3N, showcasing good diastereo-selectivity (Cainelli, Galletti, & Giacomini, 1998).

Anticancer and Antimicrobial Research

In anticancer research, derivatives of N-(4-methoxyphenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide have been synthesized to evaluate their inhibitory activity against cancer cell lines, such as the HCT 116 cancer cell line. This research highlights the potential of these compounds in the development of new anticancer therapies (Kumar et al., 2019). Additionally, these compounds have been assessed for their antimicrobial activities, further emphasizing their potential in medicinal chemistry.

Enzyme Inhibition Studies

The compound and its analogs have been explored for their enzyme inhibitory activities. For instance, studies on novel benzodifuranyl derivatives derived from the compound have shown significant anti-inflammatory and analgesic activities, indicating their potential as cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Such studies are crucial in the development of new pharmacological agents targeting specific enzymes involved in disease processes.

Green Chemistry and Synthesis Methods

Research has also focused on the green synthesis of related compounds, demonstrating an interest in environmentally friendly chemical processes. The catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide using novel catalysts emphasizes the shift towards sustainable chemistry practices (Zhang Qun-feng, 2008).

Molecular Docking and SAR Studies

The synthesis and evaluation of new 3,4,5-trisubstituted-1,2,4-triazole analogues, including compounds related to N-(4-methoxyphenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide, have been subject to structure-activity relationship (SAR) studies and molecular docking. These studies provide insights into the molecular interactions between these compounds and their target enzymes, aiding in the design of more effective enzyme inhibitors (Virk et al., 2018).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S/c1-19-9-4-2-8(3-5-9)14-11(18)7-20-12-15-10(17)6-13-16-12/h2-6H,7H2,1H3,(H,14,18)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJMKMZXGYPFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide

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